Triclofos

描述

Historical Context and Evolution of Triclofos in Sedative-Hypnotic Research

This compound's development is intrinsically linked to the history of sedative-hypnotic medications, particularly its relationship with chloral (B1216628) hydrate (B1144303).

This compound is a phosphorylated derivative of chloral hydrate, a compound first utilized as a sedative and hypnotic in Germany during the 1870s. fishersci.sefishersci.ca Upon ingestion, this compound functions as a prodrug, undergoing rapid metabolization in the liver to its pharmacologically active form, trichloroethanol. nih.govuni.lu This metabolic conversion is crucial for its hypnotic effects. Compared to its precursor, this compound has been noted for its improved palatability and reduced gastric irritation, making it a more favorable option for oral administration, especially in pediatric populations. massbank.euguidetopharmacology.orgfishersci.nl

The regulatory landscape for sedative-hypnotic drugs has seen significant shifts, impacting the availability and perception of compounds like this compound and chloral hydrate. Concerns regarding unmonitored misuse and severe side effects led to bans on chloral hydrate and this compound in the United States around 2000, and their inclusion in the World Health Organization (WHO) list of restricted pharmaceuticals in 2010. uni.luguidetopharmacology.org Despite these regulatory changes, this compound has maintained its use in several countries, including India, where it continues to be employed under medical supervision. guidetopharmacology.org Research institutions and pharmaceutical companies persist in studying this compound, with a focus on its efficacy and safety, particularly in vulnerable patient groups such as children and the elderly. nih.gov

This compound is primarily employed as a sedative and hypnotic for the short-term management of insomnia and other sleep disorders in both adult and pediatric patients. nih.gov Its utility extends to acting as a sedative before various medical procedures, particularly in children. It has been used for conscious sedation during intravenous cannulations, neuroimaging procedures, and electroencephalogram (EEG) studies. fishersci.cafishersci.nl The availability of this compound in solution and syrup formulations has contributed to its ease of administration, especially in younger patients. nih.gov

Foundational Research on this compound: Early In Vitro and In Vivo Investigations

Foundational research established this compound as a prodrug that is converted to trichloroethanol in the liver. nih.govuni.lu Trichloroethanol's mechanism of action involves modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitters that reduce neuronal excitability. By enhancing GABA's effects, trichloroethanol helps induce and maintain a state of sedation. nih.gov Early studies demonstrated the rapid absorption of oral this compound, with effects typically observed within 30 to 60 minutes of administration. fishersci.canih.gov Comparative studies, such as one randomizing children to receive either oral this compound or chloral hydrate for sleep EEG sedation, indicated similar mean sleep onset latencies between the two compounds. massbank.eu

Current Research Landscape and Unanswered Questions Regarding this compound

The current research landscape for this compound continues to investigate its efficacy and safety, particularly in specific patient populations. nih.gov Studies are ongoing to compare this compound with other sedative agents, such as midazolam and hydroxyzine (B1673990), for their effectiveness as premedicants in children undergoing medical procedures. fishersci.ca There remains a recognized need for more detailed and randomized controlled trials to further explore the effects of this compound on EEG recordings and to compare its safety and efficacy profiles with more recently adopted sedatives. massbank.eu Additionally, long-term studies are warranted to assess any potential effects of this compound on cognitive function and neurodevelopment in children. Unanswered questions persist regarding optimal medication selection and treatment duration for conditions like neonatal seizures. Research also delves into identifying factors that influence sedation success, such as patient age and anxiety levels, particularly in children undergoing procedures like magnetic resonance imaging (MRI).

Comparative Characteristics of this compound and Chloral Hydrate

| Feature | This compound | Chloral Hydrate |

| Chemical Nature | Phosphorylated derivative of chloral hydrate fishersci.ca | Geminal diol fishersci.se |

| Active Metabolite | Trichloroethanol nih.govuni.lu | Trichloroethanol nih.gov |

| Palatability | Better massbank.euguidetopharmacology.orgfishersci.nl | Less palatable massbank.eu |

| Gastric Irritation | Less massbank.euguidetopharmacology.orgfishersci.nl | More massbank.eu |

| Regulatory Status | Restricted in some regions (e.g., US) uni.luguidetopharmacology.org | Restricted/banned in some regions (e.g., US) fishersci.seguidetopharmacology.org |

| Onset of Action | 30-60 minutes fishersci.canih.gov | Within 30 minutes |

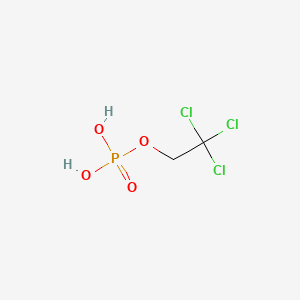

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloroethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYQRGCZGSFRBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7246-20-0 (mono-hydrochloride salt) | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023700 | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE OR ALMOST WHITE POWDER | |

CAS No. |

306-52-5 | |

| Record name | Trichloroethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclofos [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclofos | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06753 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanol, 2,2,2-trichloro-, dihydrogen phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclofos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclofos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOFOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICLOFOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Ii. Molecular and Cellular Mechanisms of Triclofos Action

Biotransformation Pathways and Active Metabolites of Triclofos

This compound is considered a prodrug, undergoing rapid metabolism in vivo to yield pharmacologically active substances. Upon administration, this compound is quickly hydrolyzed nih.govchemsrc.comresearchgate.net.

The primary active metabolite of this compound is 2,2,2-trichloroethanol (B127377) (TCEOH) chemsrc.comresearchgate.netwikipedia.orgruralneuropractice.com. This conversion occurs rapidly after administration, with this compound being hydrolyzed into trichloroethanol and monosodium phosphate (B84403) nih.govchemsrc.comresearchgate.net. Trichloroethanol is the key mediator of the sedative effects associated with this compound nih.govchemsrc.comresearchgate.net. Free trichloroethanol in the plasma undergoes glucuronidation in the liver, and the resulting glucuronide conjugate is subsequently excreted in the urine nih.gov. Some of the trichloroethanol glucuronide may also be eliminated via bile and potentially reabsorbed through enterohepatic circulation nih.gov.

Another significant metabolite formed from the metabolism of trichloroethanol is trichloroacetic acid (TCA) acs.orgresearchgate.net. While trichloroethanol is primarily responsible for the acute sedative effects due to its relatively shorter half-life, trichloroacetic acid has a considerably longer half-life in plasma nih.gov. The plasma level of trichloroacetic acid increases more slowly compared to trichloroethanol and is eliminated over a longer period nih.gov. Trichloroacetic acid is also excreted in the urine, partly as a glucuronide conjugate nih.gov.

This compound and chloral (B1216628) hydrate (B1144303) are both derivatives that are metabolized to the common active metabolite, trichloroethanol nih.govresearchgate.netwikipedia.orgruralneuropractice.comacs.orgresearchgate.netbrieflands.commedic.co.ilwikipedia.org. Chloral hydrate is reversibly metabolized to trichloroethanol by alcohol dehydrogenase (ADH) nih.govresearchgate.netwikipedia.org. Additionally, chloral hydrate can be oxidized to trichloroacetic acid by aldehyde dehydrogenase (ALDH) nih.govresearchgate.net. The shared metabolic pathway to trichloroethanol underlies the similar sedative properties of this compound and chloral hydrate ruralneuropractice.commedic.co.il. Studies comparing the metabolism of these two compounds highlight that both yield trichloroethanol and trichloroacetic acid, although their pharmacokinetic profiles may differ nih.govresearchgate.net. For instance, the half-life of trichloroethanol in plasma is approximately 8.2 hours, while that of trichloroacetic acid is around 75.3 hours nih.gov.

| Compound | Primary Active Metabolite | Other Significant Metabolite | Enzymes Involved (for Chloral Hydrate) | Trichloroethanol Half-life (Plasma) | Trichloroacetic Acid Half-life (Plasma) |

| This compound | Trichloroethanol | Trichloroacetic Acid | Hydrolysis (for this compound) | ~8.2 hours nih.gov | ~75.3 hours nih.gov |

| Chloral Hydrate | Trichloroethanol | Trichloroacetic Acid | Alcohol Dehydrogenase (ADH), Aldehyde Dehydrogenase (ALDH) nih.govresearchgate.netwikipedia.org | ~8.2 hours nih.gov | ~75.3 hours nih.gov |

Neuropharmacological Mechanisms of Trichloroethanol

The sedative and hypnotic effects of this compound are primarily mediated by the action of its active metabolite, trichloroethanol, on the central nervous system chemsrc.comruralneuropractice.compatsnap.com. Trichloroethanol exerts its effects by modulating the activity of key inhibitory neurotransmitter receptors.

Trichloroethanol is known to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system wikipedia.orgpatsnap.com. GABA exerts its inhibitory effects by binding to GABA receptors, which are ligand-gated ion channels that, upon activation, increase the influx of chloride ions into neurons wikipedia.orgpatsnap.com. This influx leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability wikipedia.org. Trichloroethanol potentiates the effect of GABA, leading to increased neuronal inhibition patsnap.com. This potentiation contributes significantly to the sedative, hypnotic, and muscle relaxant properties observed with this compound administration patsnap.com.

Research indicates that trichloroethanol primarily targets GABA-A receptors, a major subtype of GABA receptors chemsrc.comacs.orgpatsnap.comnih.govwikipedia.org. Trichloroethanol binds to GABA-A receptors, thereby potentiating the effects of GABA at these receptors patsnap.com. Studies using techniques such as whole-cell patch-clamp recording in mouse hippocampal neurons have demonstrated that trichloroethanol potentiates GABA-activated chloride currents acs.orgnih.gov. This potentiation enhances synaptic transmission mediated by GABA-A receptors acs.org. While trichloroethanol potentiates currents activated by lower concentrations of GABA, it does not significantly alter the maximum response to saturating concentrations of GABA nih.gov. The specificity of trichloroethanol for different GABA-A receptor subtypes, which vary in their subunit composition and localization, is an area of ongoing research wikipedia.orgnih.govnih.govguidetopharmacology.orgplos.org. GABA-A receptors are pentameric structures composed of various subunits (e.g., alpha, beta, gamma, delta) wikipedia.orgnih.govguidetopharmacology.orgplos.org. The specific combination of subunits determines the pharmacological properties and functional characteristics of the receptor wikipedia.orgplos.org. Further detailed research is needed to fully elucidate the precise binding sites and differential modulation of specific GABA-A receptor subunit combinations by trichloroethanol.

| Neurotransmitter System | Primary Target Receptor | Mechanism of Action | Outcome on Neuronal Activity |

| GABAergic | GABA-A Receptors | Potentiation of GABA binding, increased chloride influx acs.orgpatsnap.comnih.gov | Increased Inhibition |

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors

Enhancement of Neuronal Inhibition and Chloride Ion Influx

Trichloroethanol, the active metabolite of this compound, enhances the activity of GABA, the principal inhibitory neurotransmitter in the CNS patsnap.compatsnap.comontosight.ai. GABA mediates its inhibitory effects by binding to GABA receptors, particularly the GABAA receptor subtype patsnap.compatsnap.com. This binding facilitates the opening of ligand-gated chloride channels that are intrinsic to the GABAA receptor complex patsnap.comnih.gov. The opening of these channels leads to an influx of chloride ions into the neuron patsnap.compatsnap.comnih.gov.

The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making the neuron less excitable and decreasing the likelihood of firing an action potential patsnap.compatsnap.com. This increase in inhibitory signaling contributes to the sedative, hypnotic, and muscle relaxant properties associated with this compound patsnap.comontosight.ai. Studies using mouse hippocampal neurons in tissue culture have shown that trichloroethanol potentiates currents activated by low concentrations of GABA (e.g., 1 µM) in a concentration-dependent manner nih.gov. At concentrations of 1-25 mM, trichloroethanol potentiated current activated by 1 µM GABA with an EC50 of 3.0 ± 1.4 mM and a maximal response (Emax) of 576 ± 72% of control nih.gov. In the absence of exogenous GABA, trichloroethanol at concentrations ≥ 2.5 mM also activated a chloride current, which was inhibited by GABAA antagonists like bicuculline (B1666979) methiodide and picrotoxin (B1677862) nih.gov. This suggests that trichloroethanol can directly influence chloride channels associated with GABAA receptors nih.gov.

Potential Interactions with Other Neurotransmitter Systems (e.g., Serotonergic, Dopaminergic)

While the primary mechanism of this compound, via its metabolite trichloroethanol, is centered on the GABAergic system, there is some evidence suggesting potential interactions with other neurotransmitter systems, including serotonergic and dopaminergic pathways patsnap.com. However, these effects are not as extensively characterized or understood as the interaction with GABAergic neurotransmission patsnap.com.

Some sources indicate that this compound may have some impact on serotonergic and dopaminergic systems patsnap.com. For instance, drug interaction databases list potential interactions between this compound and substances affecting serotonin (B10506) and dopamine (B1211576), often noting an increased risk or severity of CNS depression when combined with serotonin drugbank.com or cautioning on the interaction with dopamine where the effect on sedation is not clear medscape.com. These listed interactions, however, often describe potential pharmacodynamic synergism leading to enhanced sedation or other CNS effects rather than a direct modulation of the serotonergic or dopaminergic systems by this compound or its metabolite drugbank.commedscape.comdrugbank.com.

Research into the mechanisms of other sedative-hypnotics or related compounds sometimes touches upon interactions with these systems, but direct, detailed research specifically on how trichloroethanol modulates serotonergic or dopaminergic receptors or neurotransmission appears limited in the provided search results within the context of this compound's primary mechanism. The predominant scientific understanding remains focused on the potentiation of GABAA receptor activity by trichloroethanol patsnap.comontosight.aipatsnap.com.

Receptor Binding Kinetics and Dynamics of this compound and its Metabolites

This compound itself is a prodrug and is rapidly metabolized to its active form, trichloroethanol patsnap.compatsnap.commedic.co.il. Therefore, the receptor binding kinetics and dynamics relevant to the pharmacological effects are primarily associated with trichloroethanol.

Trichloroethanol is understood to bind to GABAA receptors patsnap.compatsnap.com. This binding allosterically potentiates the effect of GABA, leading to increased chloride ion influx patsnap.compatsnap.comnih.gov. The interaction with GABAA receptors is described as being similar to that of barbiturates or steroid anesthetics acs.orgresearchgate.net.

While the precise binding kinetics (e.g., association and dissociation rates) and detailed dynamics of trichloroethanol binding to specific GABAA receptor subtypes or binding sites were not extensively detailed in the provided search results, studies using techniques like patch-clamp recording have characterized the functional outcome of this binding, namely the potentiation of GABA-activated chloride currents nih.gov.

Some computational studies have explored the interaction of trichloroethanol with protein targets. For example, an atomistic model for simulations of trichloroethanol suggested that it is expected to bind protein targets with higher affinities compared to partitioning into the cell membrane, opening the possibility that it may bind ion channels when partitioning the membrane acs.org. This study also calculated a standard binding free energy for trichloroethanol, which was comparable to that for POPC (a lipid), suggesting a greater affinity for the receptor rather than the membrane acs.org.

The pharmacokinetics of this compound indicate a relatively rapid onset of action, typically observed within 30 minutes to an hour after oral administration, which aligns with its rapid conversion to the active metabolite trichloroethanol patsnap.compatsnap.com. The half-life of trichloroethanol is generally reported to be in the range of 8-12 hours, although some studies on chloral hydrate metabolism (which also produces trichloroethanol) suggest a half-life for trichloroethanol of 8 to 12 hours and for trichloroacetic acid (another metabolite) of around 67 hours researchgate.net. The elimination is primarily through the kidneys researchgate.net.

Iii. Pharmacokinetic and Pharmacodynamic Research of Triclofos

Elimination Pathways and Half-Life Determination

Influence of Individual Metabolism on Drug Half-Life

Triclofos is a prodrug that is rapidly hydrolyzed in the body to trichloroethanol and monosodium phosphate (B84403). Trichloroethanol is the primary active metabolite responsible for the sedative and hypnotic properties of this compound wikipedia.orgnih.gov. Trichloroethanol is further metabolized in the liver and other tissues by alcohol dehydrogenase (ADH) to chloral (B1216628) hydrate (B1144303), which can then be oxidized by aldehyde dehydrogenase (ALDH) to trichloroacetic acid (TCA) nih.gov. Trichloroethanol is also glucuronidated in the liver and excreted in the urine nih.gov.

The half-life of this compound itself is relatively short as it is quickly converted to trichloroethanol. The half-life of the active metabolite, trichloroethanol, is reported to vary depending on individual metabolism, but generally falls within the range of 8 to 12 hours patsnap.com. This half-life contributes to its effectiveness for inducing sleep without necessarily causing significant lingering sedative effects the following day patsnap.com.

Individual variations in metabolic enzymes, such as ADH and ALDH, can influence the rate of conversion of this compound to trichloroethanol and the subsequent metabolism of trichloroethanol to TCA and its glucuronide conjugate. These variations can lead to differences in the concentration of the active metabolite over time and potentially affect the duration of action and half-life in individual patients. For instance, one study noted that a child older than others in the cohort might have had a more rapid metabolism of this compound nih.gov. The half-life of trichloroacetic acid (TCA), another metabolite, is significantly longer, approximately 75.3 hours, and it is excreted more slowly nih.govmedic.co.il.

Pharmacodynamic Markers of Sedation and Hypnosis

The pharmacodynamic effects of this compound are primarily mediated by its active metabolite, trichloroethanol, which enhances the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS patsnap.com. This potentiation of GABAergic neurotransmission leads to increased neuronal inhibition, resulting in sedation, hypnosis, and muscle relaxation patsnap.com. Pharmacodynamic markers used to assess the effects of this compound include the time to onset of sedation, the duration of the sedative effect, and the dose-response relationship in achieving desired levels of sedation.

Time to Onset of Sedation

The time to onset of sedation following oral administration of this compound can be variable. Studies have reported mean or median onset times ranging from approximately 25 minutes to over an hour anestesiarianimazione.comresearchgate.netnih.govnih.govresearchgate.net. For example, one study comparing oral this compound with oral midazolam in pediatric patients found the mean onset of satisfactory sedation with this compound to be 32.2 ± 7.23 minutes anestesiarianimazione.com. Another study reported a median sleep onset latency of 30 minutes with oral this compound in children undergoing sleep EEG nih.govresearchgate.net. A systematic review indicated a median time to sedation of 45 minutes, with a range of 5 to 245 minutes, highlighting the variability researchgate.net. Factors such as age, weight, and individual metabolic rates may contribute to this variability in onset time medcraveonline.com.

The sedative effect has been observed to be evident from around 20 minutes after administration in some studies anestesiarianimazione.com. While some research suggests a relatively rapid onset within 30 minutes to an hour patsnap.com, other findings show a wider range, with onset potentially taking up to 270 minutes in some cases medcraveonline.com.

Here is a table summarizing some findings on the time to onset of sedation:

| Study | Patient Group | Mean/Median Onset Time (minutes) | Range (minutes) |

| Geetha et al. | Pediatric | 32.2 ± 7.23 (Mean) | 20-45 |

| MedCrave Group Study | Pediatric | 64.7 ± 54 (Mean) | 10-270 |

| ResearchGate Systematic Review | Pediatric | 45 (Median) | 5-245 |

| PMC Observational Study | Children (EEG) | 30 (Median) | 15-40 (IQR) |

| ResearchGate (Kaplan et al.) | Pediatric | 45 (Median) | 5-245 |

| IOSR Journal Randomized Trial | Children | 25.31 ± 6.18 (Mean) | Not specified |

| Patsnap Synapse (General Information) | Not specified | 30-60 (Usually) | Not specified |

Duration of Sedative Effect

The duration of the sedative effect of this compound is also a key pharmacodynamic parameter. Research indicates that the duration of sedation can vary. In a study of children undergoing eye examination under sedation, the mean duration of sedation (time to completely awake state) was reported as 64.4 ± 66.5 minutes, with a range of 10 to 300 minutes medcraveonline.com. Another study focusing on sleep EEG in children found a median duration of sleep of 90 minutes nih.gov. A systematic review reported a median duration of sedation of 35 minutes, with a range of 5 to 190 minutes researchgate.net.

Some studies suggest that the duration of action can last for 2 to 3 hours in a significant number of pediatric cases, and at least 2 hours in a majority of adult cases medic.co.il. However, variability exists, with some reports indicating sedative effects lasting up to 24 hours in certain instances nih.gov.

Here is a table summarizing some findings on the duration of the sedative effect:

| Study | Patient Group | Mean/Median Duration (minutes) | Range (minutes) |

| MedCrave Group Study | Pediatric | 64.4 ± 66.5 (Mean) | 10-300 |

| PMC Observational Study | Children (EEG) | 90 (Median) | 60-120 (IQR) |

| ResearchGate Systematic Review | Pediatric | 35 (Median) | 5-190 |

| IOSR Journal Randomized Trial | Children | 62.31 ± 46.66 (Mean) | Not specified |

| Medic (Summary of Product Characteristics) | Pediatric | 120-180 (Most cases) | At least 120 |

| Medic (Summary of Product Characteristics) | Adult | At least 120 (Most cases) | Not specified |

Dose-Response Relationship in Sedation

The relationship between the dose of this compound administered and the resulting level of sedation has been explored in various studies. While specific dose-response curves may vary depending on the patient population and the sedation scale used, research generally supports a dose-dependent effect.

Studies investigating the efficacy of this compound for procedural sedation in children have utilized various doses, commonly ranging from 50 mg/kg to 100 mg/kg researchgate.netresearchgate.netmedcraveonline.comiosrjournals.org. For instance, a systematic review noted a median dose of 44 mg/kg for painless procedures and 76.25 mg/kg for painful procedures researchgate.net. Research comparing this compound with other sedatives has also employed specific doses, such as 70 mg/kg or 75 mg/kg of this compound anestesiarianimazione.comiosrjournals.orgnih.gov.

The achievement of adequate sedation depth is a key outcome measure in dose-response studies. For example, in a study of children undergoing non-painful neurodiagnostic studies, adequate sedation depth was achieved in 88.5% of cases with a mean dose of 50.2 ± 4.9 mg/kg researchgate.netresearchgate.net. Studies comparing different doses or comparing this compound to other agents at specific doses contribute to understanding how dose influences the likelihood and depth of sedation anestesiarianimazione.comiosrjournals.orgnih.govjournalijar.com. Some research suggests that higher doses may lead to better sedation scores iosrjournals.org.

However, the dose-response relationship can be influenced by individual factors and the specific procedure or examination being performed.

Iv. Clinical Efficacy and Comparative Studies of Triclofos in Procedural Sedation

Efficacy in Pediatric Procedural Sedation

Procedural sedation is frequently necessary for uncooperative children to facilitate successful completion of medical procedures. brieflands.com Oral administration is often preferred in pediatric settings due to its ease of acceptance. brieflands.com Triclofos has been explored as an oral sedative for a range of procedures in children. brieflands.com

Sedation for Electroencephalography (EEG)

This compound is frequently used as a sedative for obtaining sleep electroencephalogram (EEG) recordings in children. nih.govnih.govnih.gov Studies have assessed its efficacy in inducing sufficient sleep for successful EEG procedures. One observational study reported that oral this compound was an effective sedative for EEG in children, with successful recordings achieved in 93.1% of children. nih.govnih.gov In this study, a single dose of this compound was sufficient in 82.5% of children. nih.gov The median sleep onset latency was reported as 30 minutes, with a median sleep duration of 90 minutes. nih.gov Another systematic review and meta-analysis comparing melatonin (B1676174) and this compound for sleep EEG in children found that this compound showed a successful sleep EEG recording rate of approximately 90% with a single dose. nih.govruralneuropractice.comd-nb.info However, adequate sedation could not be achieved in 12% of children receiving this compound, requiring the procedure to be differed. nih.govruralneuropractice.com The efficacy for inducing sleep was slightly lower in children with developmental or behavioral impairment, although the difference was not statistically significant. nih.gov Children with hypoxic-ischemic encephalopathy (HIE) sequelae and behavioral disorders such as autism and ADHD more commonly required a second dose and rescheduling. nih.govnih.govruralneuropractice.com

Sedation for Pediatric Ophthalmology Examinations

This compound has been utilized for sedation during ophthalmology examinations in young and uncooperative children. medcraveonline.commedcraveonline.comnih.govresearchgate.net Studies have investigated its effectiveness in facilitating comprehensive eye examinations. One study found that oral this compound at a dose of 75mg/kg was effective for the examination of uncooperative children in pediatric ophthalmology practice, with a comprehensive eye examination completed in all patients in the study. medcraveonline.commedcraveonline.com Another study specifically evaluating this compound in children with pediatric glaucoma undergoing ocular examination reported that 64 out of 73 children successfully completed the examination. nih.govresearchgate.netnih.gov

Sedation for Dental Procedures

This compound has been explored for use in sedating pediatric patients undergoing dental procedures. bmj.comijdmsrjournal.com While information on its specific efficacy in dental procedures is available, one systematic review indicated that the success rate of painless procedural sedation, which would include many dental procedures, ranged from 84% to 100%, whereas for painful procedures (particularly dental), the range was 38% to 95%. bmj.com A comparative study suggested that children who received this compound were significantly more cooperative during tooth extraction compared to a control group. ijdmsrjournal.com

Comparison with Other Oral Sedatives (e.g., Midazolam, Melatonin, Chloral (B1216628) Hydrate (B1144303), Dexmedetomidine)

Comparative studies have evaluated the efficacy of this compound against other commonly used oral sedatives in pediatric procedural sedation.

This compound vs. Midazolam: Comparisons between oral this compound and oral midazolam for pediatric procedural sedation have yielded varied results. A systematic review and meta-analysis suggested that this compound and oral midazolam appeared as preferred drugs for procedural sedation without a statistically significant difference in effectiveness. brieflands.com However, another study comparing oral this compound and oral midazolam as premedication in children undergoing minor surgery found that while this compound resulted in a higher percentage of children being sedated, calm, and asleep, midazolam showed better acceptance of the face mask. anestesiarianimazione.comalameenmedical.org A study comparing oral this compound and intranasal midazolam for sedation in non-invasive procedures reported that intranasal midazolam showed better efficacy, with a higher reactivity score and less post-procedural sedation. nepjol.info For CT scans, one study found that while CT scans were completed at a comparable rate with both oral this compound and oral midazolam, the success rate improved significantly in the this compound group after supplementation with intravenous midazolam. researchgate.net The onset and duration of sedation were shorter with midazolam. researchgate.net

This compound vs. Melatonin: A systematic review and meta-analysis comparing this compound and melatonin for inducing sleep for pediatric EEG found that their efficacy was comparable in achieving a successful sleep EEG recording. nih.govruralneuropractice.comd-nb.infonih.govresearchgate.net The successful recording rate with a single dose was around 90% for this compound and 76% for melatonin, with a p-value of 0.058. nih.govruralneuropractice.comd-nb.info The detection of epileptiform abnormalities and sleep onset latency were also comparable. nih.govruralneuropractice.comd-nb.info

This compound vs. Chloral Hydrate: this compound is a derivative of chloral hydrate and is considered to have better palatability and cause less gastric irritation than chloral hydrate. brieflands.comnih.govnih.govnepjol.infojemds.com While this compound is the active metabolite, studies have compared their efficacy. One randomized trial found similar mean sleep onset latencies for this compound and chloral hydrate for sleep EEG sedation. nih.govnih.gov A meta-analysis comparing dexmedetomidine (B676), midazolam, and chloral hydrate for pediatric MRI/CT sedation indicated that chloral hydrate had a higher successful sedation rate compared to midazolam and similar efficacy to dexmedetomidine. researchgate.netresearchgate.net Given that this compound is a preferred alternative to chloral hydrate due to better tolerability with seemingly similar efficacy, these comparisons provide context for this compound's place among sedatives. nih.gov

This compound vs. Dexmedetomidine: A study comparing oral this compound, intranasal midazolam, and intranasal dexmedetomidine for pediatric MRI sedation concluded that intranasal dexmedetomidine was more efficacious than oral this compound in achieving successful sedation. nih.govresearchgate.netresearchgate.net The successful sedation rate was 88.1% for dexmedetomidine, 56.9% for this compound, and 9.5% for midazolam. nih.govresearchgate.net Another study comparing intranasal dexmedetomidine with oral this compound for sedation in children with autism undergoing EEG found that dexmedetomidine induced deeper sedation with a greater success rate (83% vs. 43.9%) and improved EEG quality. bohrium.comnih.gov

Here is a summary table comparing the efficacy of this compound with other sedatives in pediatric procedures based on the search results:

| Comparison Drug | Procedure Type | This compound Efficacy Findings | Comparison Drug Efficacy Findings | Source(s) |

| Midazolam | General Procedural | Comparable effectiveness to oral Midazolam. brieflands.com | Comparable effectiveness to oral this compound. brieflands.com | brieflands.com |

| Midazolam | Premedication | Higher percentage of children sedated, calm, and asleep compared to oral Midazolam. alameenmedical.org | Better face mask acceptance compared to oral this compound. alameenmedical.org | alameenmedical.org |

| Midazolam | Non-invasive Proc. | Lower efficacy compared to intranasal Midazolam. nepjol.info | Better efficacy with higher reactivity score and less post-procedural sedation. nepjol.info | nepjol.info |

| Midazolam | CT Scan | Comparable completion rate to oral Midazolam; improved success with IV supplementation. researchgate.net | Shorter onset and duration of sedation; faster recovery compared to oral this compound. researchgate.net | researchgate.net |

| Melatonin | Sleep EEG | Comparable efficacy in achieving successful sleep EEG recording (approx. 90% success). nih.govruralneuropractice.com | Comparable efficacy in achieving successful sleep EEG recording (approx. 76% success). nih.govruralneuropractice.com | nih.govruralneuropractice.comd-nb.info |

| Chloral Hydrate | Sleep EEG | Similar mean sleep onset latencies to oral Chloral Hydrate. nih.govnih.gov | Similar mean sleep onset latencies to oral this compound. nih.govnih.gov | nih.govnih.gov |

| Dexmedetomidine | MRI | Less efficacious than intranasal Dexmedetomidine (56.9% success). nih.govresearchgate.net | More efficacious than oral this compound (88.1% success). nih.govresearchgate.net | nih.govresearchgate.netresearchgate.net |

| Dexmedetomidine | EEG (Autism) | Lower success rate (43.9%) and less deep sedation compared to intranasal Dexmedetomidine. bohrium.comnih.gov | Higher success rate (83%) and induced deeper sedation compared to oral this compound. bohrium.comnih.gov | bohrium.comnih.gov |

Meta-Analyses and Systematic Reviews of this compound Efficacy

Meta-analyses and systematic reviews have evaluated the efficacy of this compound for procedural sedation, particularly in the pediatric population and for procedures like sleep electroencephalography (EEG). One systematic review and meta-analysis included 16 articles to describe the efficacy of this compound in 1,284 children and melatonin in 1,532 children for inducing adequate sedation for sleep EEG. nih.gov, researchgate.net, nih.gov The indirect comparison of pooled estimates revealed comparable efficacy between this compound and melatonin in achieving a successful sleep EEG recording with a single dose (90% vs. 76%, p = 0.058) and with a repeat dose (p = 0.054). nih.gov, researchgate.net, nih.gov Detection of epileptiform abnormalities (p = 0.06) and sleep onset latency (p = 0.06) were also comparable between the two groups. nih.gov, researchgate.net, nih.gov

Another systematic review evaluating the efficacy and safety of this compound for procedural sedation in children included 17 articles, with 12 studies assessing painless procedural sedation and five assessing painful procedural sedation. bmj.com, researchgate.net This review found that the success rate of painless procedural sedation with this compound was higher compared to painful procedures. bmj.com, researchgate.net Success rates for painless procedures ranged from 84% to 100%, while for painful procedures (specifically dental), the range was 38% to 95%. bmj.com, researchgate.net The review suggested that this compound demonstrates a good sedative effect, primarily for short, painless procedural sedation. bmj.com, researchgate.net

A systematic review and meta-analysis focusing on the comparative efficacy of oral this compound in pediatric neuroimaging and other procedural sedation included 24 studies with 2337 subjects. brieflands.com, brieflands.com, civilica.com This review found that this compound and oral midazolam appeared as preferred drugs for procedural sedation without a statistically significant difference in effectiveness. brieflands.com, brieflands.com, civilica.com

Research findings from these meta-analyses and systematic reviews indicate that this compound is an effective sedative for various procedures in children. While its efficacy is comparable to melatonin for sleep EEG recordings, it appears to be more successful in painless procedures compared to painful ones. nih.gov, bmj.com, researchgate.net, researchgate.net, nih.gov Comparative studies with oral midazolam also suggest similar effectiveness. brieflands.com, brieflands.com, civilica.com

Here is a summary of efficacy findings from selected meta-analyses and systematic reviews:

Table 1: Summary of Efficacy Findings from Meta-Analyses and Systematic Reviews

| Study Type (Reference) | Comparator (if any) | Procedure Type(s) Covered | Key Efficacy Finding |

| Systematic Review and Meta-analysis nih.gov, researchgate.net, nih.gov | Melatonin | Sleep EEG in Children | Comparable efficacy for successful sleep EEG recording. nih.gov, researchgate.net, nih.gov |

| Systematic Review bmj.com, researchgate.net | N/A | Painless and Painful Procedures in Children | Higher success rate for painless procedures (84-100%) vs. painful (38-95%). bmj.com, researchgate.net |

| Systematic Review and Meta-analysis brieflands.com, brieflands.com, civilica.com | Oral Midazolam | Pediatric Neuroimaging and other procedures | Comparable effectiveness to oral midazolam. brieflands.com, brieflands.com, civilica.com |

V. Toxicology and Safety Profile Research of Triclofos

Studies on Organ-Specific Toxicity (e.g., Hepatic, Renal)

Subacute and Chronic Toxicity Studies in Animal Models

Subacute toxicity studies typically involve repeated exposure of animals to a substance for a duration ranging from 14 to 90 days, while chronic toxicity studies extend beyond 90 days, potentially lasting a year or more. criver.commums.ac.irfda.gov These studies aim to identify adverse effects resulting from repeated or prolonged exposure and help determine safe exposure levels. criver.commums.ac.ir

It is important to note that while this study refers to "Tri 02", the context of toxicity testing methodologies aligns with standard subacute and chronic toxicity study designs for chemical compounds. criver.commums.ac.irfda.gov

Clinical Monitoring of Organ Function

Clinical monitoring of organ function is a crucial aspect of assessing a drug's safety profile in humans, particularly during clinical trials and post-market surveillance. europa.eulindushealth.com This involves evaluating potential effects on various organ systems, such as hepatic and renal function. practo.com

While specific detailed data tables from clinical studies solely focused on triclofos and comprehensive organ function monitoring were not extensively available in the search results, general principles of clinical monitoring apply. Post-market surveillance, or Phase 4 studies, are essential for identifying adverse drug reactions and monitoring long-term effects, including those affecting organ function, that may not have been apparent in earlier, smaller clinical trials. lindushealth.com Rare adverse reactions may only become evident when a drug is used in a larger, more diverse patient population. lindushealth.com

Some reports mention that patients with hepatic and renal impairment are considered high-risk groups for adverse effects with this compound, suggesting that monitoring of these organ systems is clinically relevant when the drug is used. practo.comnih.gov Additionally, there are reports of jaundice leading to liver disorder and renal disorder accompanied by Alb urine in cases of chronic oral ingestion at high doses. medic.co.il

Dependency Potential and Abuse Liability

The assessment of a drug's dependency potential and abuse liability involves preclinical studies and the monitoring of reported abuse cases. fda.govevotec.com Abuse potential is a significant consideration for drugs affecting the central nervous system (CNS). fda.govevotec.com

Preclinical Studies on Dependence Potential

Preclinical studies, often conducted in animals, are used to evaluate the potential for physical and psychological dependence. fda.govevotec.com This can involve drug discrimination studies and assessments of withdrawal symptoms following chronic administration and abrupt cessation. ecddrepository.orgevotec.comecddrepository.org

In drug discrimination studies, this compound was identified as a benzodiazepine (B76468) by rats but not by baboons. ecddrepository.orgecddrepository.org Pigeons, rhesus monkeys, and baboons did not discriminate this compound as pentobarbital (B6593769). ecddrepository.orgecddrepository.org The substance did substitute for pentobarbital in dependent rats, but it produced only mild withdrawal symptoms. ecddrepository.orgecddrepository.org Self-administration studies with this compound have not been reported in the provided search results. ecddrepository.orgecddrepository.org Controlled human dependence studies have also not been carried out. ecddrepository.orgecddrepository.org

The available preclinical evidence, coupled with the low predicted dependence potential, may indicate a low abuse liability for this compound. ecddrepository.orgecddrepository.org

Reported Abuse Cases and Public Health Implications

Monitoring reported abuse cases provides crucial insights into the actual abuse liability of a substance in a real-world setting. ecddrepository.orgevotec.comecddrepository.org Public health implications are assessed based on the nature and magnitude of problems associated with abuse. ecddrepository.orgecddrepository.orgwho.int

According to a WHO Expert Committee on Drug Dependence report, the likelihood of abuse of this compound was rated as low based on available data concerning its pharmacological profile, dependence potential, and actual abuse. ecddrepository.orgecddrepository.org The seriousness of associated public health and social problems was also estimated to be low. ecddrepository.orgecddrepository.org

Reported abuse cases have been limited. Between 1983 and 1985, two abuse cases were reported in Finland. ecddrepository.org In the USA, the Drug Abuse Warning Network (DAWN) reports from 1979 to 1985 included twelve mentions of this compound from emergency rooms and two from medical examiners. ecddrepository.org Most reported abuse cases have been in patients with a history of dependence on alcohol or other substances. ecddrepository.org Intravenous abuse has been reported from the Federal Republic of Germany. ecddrepository.org

No seizures or clandestine laboratories for illicit manufacturing or traffic of this compound were reported from a significant number of countries surveyed. ecddrepository.org this compound is available on prescription in several countries and under national control in a smaller number. ecddrepository.org

The Committee found insufficient evidence to suggest that this compound was being, or was likely to be, abused to an extent that would constitute a public health and social problem warranting international control. ecddrepository.orgecddrepository.org Therefore, scheduling of the drug was not recommended. ecddrepository.orgecddrepository.org

Data Tables

While detailed quantitative data for subacute/chronic toxicity in animal models and clinical organ function monitoring were not consistently present in a format suitable for comprehensive interactive tables based solely on the provided snippets, the available information on reported abuse cases can be summarized in a table.

| Source | Time Period | Reported Abuse Cases/Mentions | Notes |

| Finland | 1983-1985 | 2 cases | ecddrepository.org |

| USA (DAWN reports) | 1979-1985 | 12 emergency room mentions, 2 medical examiner mentions | ecddrepository.org |

| Federal Republic of Germany | Not specified | Reported cases | Intravenous abuse reported, often in patients with substance dependence history. ecddrepository.org |

Vi. Drug Interactions and Polypharmacy Research Involving Triclofos

Interactions with Central Nervous System Depressants

The principal and most critical interactions involving triclofos are with other substances that depress the central nervous system. Co-administration results in an additive or potentiated effect, leading to an increased risk of excessive sedation and respiratory depression. patsnap.comdrugtodayonline.com The mechanism for this synergy is rooted in the action of this compound's active metabolite, trichloroethanol, which enhances the gamma-aminobutyric acid (GABA) receptor complex, a mechanism of action similar to that of benzodiazepines and barbiturates. patsnap.comwikipedia.org

Concurrent use of this compound with benzodiazepines or barbiturates significantly enhances the sedative and hypnotic effects of both agents. drugtodayonline.com This interaction can lead to profound CNS depression. patsnap.comdrugbank.com Research indicates that barbiturates can enhance the binding of benzodiazepines to their receptors, suggesting a complex interaction at the GABA receptor level that this compound's active metabolite likely participates in. nih.gov The combination should be approached with caution as it increases the risk of severe reactions, including respiratory depression. patsnap.com

Table 1: Interactions with Benzodiazepines and Barbiturates

| Interacting Drug Class | Specific Agents (Examples) | Potential Clinical Outcome |

| Benzodiazepines | Alprazolam, Clonazepam, Chlordiazepoxide, Diazepam, Estazolam, Lorazepam drugbank.comnih.govapollopharmacy.in | Increased CNS depression, sedation, and risk of respiratory depression. patsnap.comdrugbank.com |

| Barbiturates | Phenobarbital, Butabarbital drugtodayonline.comgoodrx.com | Potentiated CNS depressant effects, additive sedation. drugtodayonline.com |

The combination of this compound with alcohol or opioids is particularly hazardous due to the profound additive effects on CNS depression. americanaddictioncenters.orggoodrx.com Alcohol can increase the risk of dependence, psychomotor impairment, and other adverse events when taken with this compound. apollopharmacy.in The active metabolite of this compound, trichloroethanol, interacts with alcohol. nih.gov Specifically, chloral (B1216628) hydrate (B1144303), to which this compound is hydrolyzed, has been shown to inhibit liver alcohol dehydrogenase. wikipedia.org

Opioids, when combined with other CNS depressants like this compound, can lead to heightened effects such as drowsiness, dizziness, slowed breathing, and in severe cases, overdose and death. goodrx.commayoclinic.org The risk of severe respiratory depression is a significant concern with this combination. americanaddictioncenters.org

Table 2: Interactions with Alcohol and Opioids

| Interacting Substance | Specific Agents (Examples) | Potential Clinical Outcome |

| Alcohol | Ethanol wikipedia.orgapollopharmacy.in | Increased risk of dependence, psychomotor impairment, and additive CNS depression. apollopharmacy.in |

| Opioids | Hydrocodone, Oxycodone, Tramadol, Fentanyl, Morphine apollopharmacy.inamericanaddictioncenters.org | Intensified drowsiness, dizziness, low blood pressure, severe respiratory depression, and increased risk of overdose. drugbank.comgoodrx.com |

Numerous other classes of medication with CNS depressant properties can interact with this compound, leading to enhanced sedative effects.

Antihistamines: Sedating antihistamines such as diphenhydramine (B27) and hydroxyzine (B1673990) can increase CNS depression when combined with this compound. drugbank.comapollopharmacy.in

Muscle Relaxants: Co-administration with muscle relaxants like cyclobenzaprine (B1214914) can result in additive CNS depressant activity. drugbank.comapollopharmacy.in

Antidepressants: Certain antidepressants, particularly tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and sertraline, can cause drowsiness and may have their CNS depressant effects potentiated by this compound. drugbank.comapollopharmacy.ingoodrx.com

Table 3: Interactions with Other CNS Depressants

| Interacting Drug Class | Specific Agents (Examples) | Potential Clinical Outcome |

| Antihistamines | Diphenhydramine, Hydroxyzine, Chlorpheniramine drugbank.comapollopharmacy.in | Increased risk of CNS depression and drowsiness. drugbank.com |

| Muscle Relaxants | Cyclobenzaprine, Baclofen drugbank.comapollopharmacy.in | Additive CNS depressant effects. drugbank.com |

| Antidepressants | Amitriptyline, Fluoxetine, Sertraline, Duloxetine, Mirtazapine apollopharmacy.inwileymicrositebuilder.com | Increased sedative activities and CNS depression. drugbank.comgoodrx.com |

Interactions Affecting this compound Metabolism and Efficacy

As a prodrug, the clinical efficacy of this compound is dependent on its metabolic conversion to trichloroethanol in the liver. bionity.compatsnap.com Therefore, drugs that influence hepatic enzyme activity have the potential to alter the effects of this compound.

The cytochrome P450 (CYP) enzyme family is crucial for the metabolism of many drugs. d-nb.info While the specific CYP isoenzymes responsible for this compound metabolism are not extensively detailed in the provided research, the principles of enzyme induction and inhibition apply.

Hepatic Enzyme Inducers: These drugs increase the activity of metabolizing enzymes. sps.nhs.uk Co-administration of a potent enzyme inducer (e.g., rifampicin) could theoretically accelerate the conversion of this compound to trichloroethanol, potentially leading to a more rapid onset of action but a shorter duration of effect. fda.govresearchgate.net

Hepatic Enzyme Inhibitors: These drugs decrease the activity of metabolizing enzymes. sps.nhs.uk An inhibitor (e.g., ketoconazole) could slow the metabolism of this compound, potentially delaying its onset of action or reducing its peak effect. apollopharmacy.infda.gov Conversely, if an inhibitor affects the clearance of the active metabolite, trichloroethanol, it could prolong its effects and increase the risk of toxicity. nih.gov

Pharmacokinetic and Pharmacodynamic Interactions with Specific Medications

Beyond the broad classes of CNS depressants, this compound and its metabolites can engage in specific, clinically relevant interactions with other drugs.

Warfarin (B611796): A significant interaction has been documented between this compound and the oral anticoagulant warfarin. It is proposed that a metabolite of this compound, trichloroacetic acid, displaces warfarin from its binding sites on plasma proteins. nih.gov This displacement increases the amount of unbound, active warfarin available for metabolism, which can initially increase the hypoprothrombinemic (anticoagulant) response. nih.gov

Furosemide: An interaction has been noted with intravenous furosemide, leading to effects such as sweating, hot flashes, and variable blood pressure.

Vii. Analytical Methods and Pharmacological Assays for Triclofos and Its Metabolites

Quantitative Analysis of Triclofos and Trichloroethanol in Biological Samples

Quantitative analysis of this compound and trichloroethanol in biological samples relies on sophisticated analytical techniques capable of separating and detecting these compounds within complex matrices such as plasma or syrup formulations.

Chromatography-Mass Spectrometry Techniques (LC-MS/MS, GC-MS/MS)

Chromatography coupled with mass spectrometry, specifically LC-MS/MS and GC-MS/MS, are powerful techniques for the quantitative analysis of this compound and its metabolites in biological samples. A method utilizing a combination of LC-MS/MS and GC-MS was developed for the simultaneous monitoring of this compound sodium (TCS), trichloroacetic acid (TCA), trichloroethanol (TCEOH), and chloral (B1216628) hydrate (B1144303) (CH) in small-volume plasma samples from children. nih.govresearchgate.netnih.gov This method allows for the measurement of all analytes from the same sample solution after acidification and derivatization steps. nih.govresearchgate.net LC-MS/MS is used for the analysis of TCS, while GC-MS is employed for the analysis of the metabolites TCA, TCEOH, and CH. researchgate.net

GC-MS/MS is a highly selective method, utilizing two multiple reaction monitoring (MRM) transitions for quantification and qualification of analytes. eurl-pesticides.eu LC-MS/MS separates pesticide residues on a reversed-phase column and detects them using tandem mass spectrometry with electrospray ionization (ESI). eurl-pesticides.eu While a study on triclosan (B1682465) and methyl triclosan demonstrated the use of GC-MS/MS for complex matrices without extensive cleanup, highlighting its selectivity and sensitivity through reduced background interference in selected-ion monitoring (SIM) mode, this specific application is not directly related to this compound but illustrates the capabilities of the technique. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has been utilized for the analysis of this compound sodium (TCFS) and its hydrolysis product, 2,2,2-trichloroethanol (B127377) (TCE), particularly in syrup formulations. niscpr.res.inresearchgate.netresearchgate.netniscpr.res.in Specifically, quantitative 31P{1H} NMR spectroscopy has been applied for the quantification of TCFS, while 1H NMR spectroscopy is used for the quantification of TCE. niscpr.res.inresearchgate.netresearchgate.netniscpr.res.in Standard addition to syrup formulations is employed for the quantification of these components. niscpr.res.inresearchgate.netniscpr.res.in Internal standards such as dimethylsulfone (DMS) for 1H NMR and hexamethyl benzene-1,3,5-triyltris(methylene)triphosphonate (HMBTP) for 31P{1H} NMR are used. niscpr.res.inresearchgate.netniscpr.res.in These NMR experiments are typically performed on spectrometers, such as a 400 MHz NMR spectrometer. niscpr.res.inresearchgate.netresearchgate.netniscpr.res.in NMR spectroscopy is considered a soft technique requiring minimal sample treatment, primarily dissolution in deuterated solvents and addition of internal standards. niscpr.res.in The nucleus-specific observation allows for specific detection, identification, and quantification of components in complex mixtures. niscpr.res.in

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique applicable to the analysis of this compound. A reverse phase (RP) HPLC method has been described for the analysis of this compound using a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For compatibility with Mass Spectrometry (MS) detection, phosphoric acid in the mobile phase needs to be replaced with formic acid. sielc.com This type of liquid chromatography method is scalable and can be used for isolating impurities in preparative separation, as well as being suitable for pharmacokinetic studies. sielc.com

Bioanalytical Method Validation (e.g., Accuracy, Precision, Linearity, Limits of Detection/Quantification)

Bioanalytical method validation is a critical process to ensure that a quantitative analytical method used for measuring analytes in biological matrices is reliable and reproducible for its intended use. walshmedicalmedia.comwho.int This validation process involves demonstrating the accuracy and precision with which known concentrations of the analyte in a biological matrix can be determined. walshmedicalmedia.com Key validation parameters include accuracy, precision, sensitivity, selectivity, linearity, limits of quantification, range, recovery, and stability. walshmedicalmedia.comwho.int

For the combined LC-MS/MS and GC-MS method for this compound and its metabolites, the limits of detection (LOD) and quantification (LOQ) in plasma were determined. nih.govresearchgate.netnih.gov The LODs and LOQs (in µg/ml) were 0.10 and 0.29 for TCS, 0.24 and 0.72 for TCA, 0.10 and 0.31 for TCEOH, and 0.25 and 0.76 for CH. nih.govresearchgate.netnih.gov Mean recoveries for these analytes ranged from 82.8% to 107%. nih.govresearchgate.netnih.gov Within-run and between-run precision, expressed as the percentage of relative standard deviation (%RSD), ranged from 1.1% to 15.7% and 3.6% to 13.5%, respectively. nih.govresearchgate.netnih.gov Calibration curves showed coefficients of determination (r²) greater than 0.975. nih.govresearchgate.netnih.gov

Accuracy and precision experiments should include a minimum of five determinations per concentration level, excluding blank samples, with the mean value within 15% of the theoretical value. walshmedicalmedia.com These experiments should ideally be conducted over several days using freshly prepared calibrators and quality control (QC) samples. fda.gov Evaluation is typically performed at the LLOQ, low quality control (LQC), medium quality control (MQC), and high quality control (HQC) levels. fda.gov Stability of the analyte in the biological matrix under various conditions, including autosampler, benchtop, processed, freeze-thaw, stock solution, and long-term storage, should be determined. fda.gov

Here is a table summarizing some bioanalytical validation data for this compound sodium and its metabolites:

| Analyte | Method | Matrix | LOD (µg/mL) | LOQ (µg/mL) | Mean Recovery (%) | Within-run Precision (%RSD) | Between-run Precision (%RSD) | Linearity (r²) |

| This compound Sodium | LC-MS/MS | Plasma | 0.10 | 0.29 | 82.8-107 | 1.1-15.7 | 3.6-13.5 | >0.975 |

| Trichloroethanol | GC-MS | Plasma | 0.10 | 0.31 | 91.6-107 | 1.1-15.7 | 3.6-13.5 | >0.975 |

| This compound Sodium | qNMR | Syrup | N/A | N/A | 98.9-101.5 | Excellent | Excellent | >0.99 |

| Trichloroethanol | qNMR | Syrup | N/A | N/A | 98.6-99.9 | Excellent | Excellent | >0.99 |

Note: N/A indicates data not available in the provided snippets for LOD/LOQ in syrup formulations by qNMR.

Viii. Special Populations Research and Therapeutic Considerations for Triclofos

Pediatric Population Research

Triclofos has been extensively studied in the pediatric population, primarily as a sedative for diagnostic and therapeutic procedures. Its palatable formulation and a favorable profile compared to chloral (B1216628) hydrate (B1144303), such as reduced gastric irritation, have contributed to its use in children. nih.gov

Research has established this compound as an effective and generally safe sedative for infants and young children undergoing various non-painful procedures.

Studies have consistently demonstrated its utility in achieving adequate sedation for procedures such as electroencephalograms (EEGs) and ophthalmic examinations. medcraveonline.comnih.gov A prospective observational study involving 160 children aged 6 months to 5 years found that oral this compound was effective in 93.1% of cases for sleep EEG recordings. nih.gov The median onset of sleep was 30 minutes, with a median duration of 90 minutes. nih.gov Another study on 36 children undergoing ophthalmic examinations reported that a comprehensive evaluation could be completed in all patients under this compound sedation. medcraveonline.com

The safety profile in this population appears favorable, with most studies reporting minimal and mild adverse effects. In a study of infants aged 4-19 months without cardiopulmonary disease, this compound sedation resulted in no clinically important changes in respiratory rate, heart rate, or oxygen saturation. nih.gov However, overdose can lead to significant complications, including respiratory arrest and cardiac arrhythmias, underscoring the importance of appropriate administration and monitoring. nih.gov1mg.com

| Study Focus | Number of Patients | Age Range | Key Efficacy Findings | Key Safety Findings |

| Sleep EEG Sedation | 160 | 6 months - 5 years | 93.1% successful EEG recording | Mild adverse effects (dizziness, irritability, vomiting) in a small percentage |

| Ophthalmic Examination | 36 | 1 - 16 years | Comprehensive eye exam completed in all patients | No significant effect on pulse oximetry; post-sedation behavior normal |

| Respiratory and Cardiac Effects | 10 | 4 - 19 months | Not applicable | No clinically significant changes in respiratory rate, heart rate, or oxygen saturation |

This compound has been evaluated for its safety and efficacy in children with neurocognitive disabilities who require sedation for diagnostic procedures. A retrospective review of 869 children, of whom 41.2% had neurocognitive diagnoses like seizures, hypotonia, or developmental delay, found that this compound provided adequate sedation for routine EEGs and audiometry in 88.5% of cases. The study reported low rates of adverse events, with no instances of apnea (B1277953) and only two cases (0.2%) of oxygen desaturation. These findings suggest that this compound, when used in a monitored setting, can be a safe option for this vulnerable patient group.

The use of this compound in children with congenital heart disease has been approached with caution. However, studies have indicated that at therapeutic doses, it does not appear to cause significant cardiorespiratory disturbances. Research has found it to be a safe sedative option for children with congenital heart disease undergoing procedures like echocardiography. medcraveonline.com Nevertheless, it is contraindicated in patients with severe cardiac disease. Close monitoring is essential in this population to promptly identify and manage any potential cardiac side effects. nih.gov1mg.com

Geriatric Population Research

Research specifically investigating the use of this compound in the geriatric population is notably limited and dated. An early study from 1964 examined its use as a hypnotic in the elderly, but detailed modern pharmacokinetic and pharmacodynamic data are scarce. nih.gov

General principles of geriatric pharmacology suggest that elderly patients may exhibit altered drug responses due to changes in body composition, decreased renal and hepatic clearance, and increased sensitivity to central nervous system effects. nih.govsrce.hrmerckmanuals.comnih.gov These age-related physiological changes can prolong the elimination half-life of drugs and increase the risk of adverse effects. nih.gov Therefore, if this compound is considered for use in elderly patients, a reduced dose may be necessary, accompanied by vigilant monitoring. drugtodayonline.com Given the lack of recent studies, the use of this compound in this population should be approached with significant caution.

Research in Patients with Hepatic or Renal Impairment

The use of this compound is contraindicated in patients with marked hepatic or renal impairment. drugtodayonline.com this compound is a prodrug that is metabolized in the liver to its active metabolite, trichloroethanol. nih.gov Severe liver disease can impair this conversion and the subsequent detoxification pathways, potentially leading to the accumulation of the drug and its metabolites and an increased risk of toxicity. apollopharmacy.in

Similarly, the kidneys play a crucial role in the excretion of this compound metabolites. wikipedia.org In the presence of severe renal impairment, the elimination of these metabolites is reduced, which can lead to their accumulation and potential toxicity. apollopharmacy.in While the contraindication for severe impairment is clear, there is a lack of specific research detailing the pharmacokinetics, safety, and appropriate use of this compound in patients with mild to moderate hepatic or renal dysfunction.

Pregnancy and Lactation Considerations

The use of this compound during pregnancy and lactation is generally not recommended due to potential risks to the fetus and infant.

This compound is classified as a Pregnancy Category C drug, indicating that animal reproduction studies have shown an adverse effect on the fetus, but there are no adequate and well-controlled studies in humans. apollopharmacy.in The drug can cross the placental barrier and may cause adverse effects in the baby after birth. truemeds.in The decision to use this compound during pregnancy should only be made if the potential benefit to the mother justifies the potential risk to the fetus.

Regarding lactation, it is advised to avoid breastfeeding while taking this compound as it may be excreted in breast milk. apollopharmacy.in The presence of the sedative in breast milk could potentially cause sedation in the nursing infant. truemeds.in As with pregnancy, the use of this compound during lactation requires a careful risk-benefit assessment by a healthcare professional.

Ix. Future Directions and Emerging Research Avenues for Triclofos

Long-Term Efficacy and Safety Studies

The existing body of research on triclofos predominantly focuses on its short-term use. patsnap.com A significant gap remains in the understanding of its long-term efficacy and safety profile. Prolonged use of sedative-hypnotics can be associated with the development of tolerance, dependence, and potential adverse effects on various organ systems. apollopharmacy.inpatsnap.comwikipedia.org Concerns have also been raised regarding the potential long-term effects of sedative administration on cognition, memory, and neurodevelopment, particularly in pediatric populations. medcraveonline.com

Future research must prioritize longitudinal studies designed to assess these risks. Such studies would be instrumental in establishing evidence-based guidelines for the chronic use of this compound, should it be deemed appropriate for specific patient populations. Key areas of investigation would include:

Tolerance: Evaluating changes in the required dose to achieve the same therapeutic effect over extended periods.

Dependence and Withdrawal: Systematically studying the incidence and characteristics of physical and psychological dependence, as well as the symptoms that may emerge upon discontinuation. patsnap.com

Organ System Effects: Monitoring for potential long-term impacts on hepatic, renal, and cardiac function, as this compound is contraindicated in patients with marked impairment of these systems. patsnap.comdrugtodayonline.com

Cognitive and Neurodevelopmental Outcomes: Conducting long-term follow-up of patients, especially children, who have been administered this compound to assess any subtle but significant effects on cognitive function and development. medcraveonline.com

Research on Subtypes of Sleep Disorders and this compound

Current clinical applications of this compound largely address general insomnia and procedural sedation for sleep electroencephalograms (EEGs). apollopharmacy.inresearchgate.netzeelabpharmacy.com However, insomnia is a heterogeneous disorder with various subtypes, such as sleep-onset insomnia, sleep-maintenance insomnia, and insomnia secondary to other medical or psychiatric conditions. The efficacy of this compound across these distinct subtypes has not been systematically investigated.

Future clinical trials should be designed to evaluate the effectiveness of this compound in specific, well-defined subtypes of sleep disorders. This research could lead to more personalized treatment approaches. For instance, understanding its impact on sleep architecture could clarify its utility for patients who struggle with frequent nocturnal awakenings versus those who have difficulty initiating sleep. 1mg.com Furthermore, research is needed to understand its role in managing insomnia comorbid with conditions like anxiety, depression, or chronic pain, where the underlying pathophysiology of sleep disturbance may differ.

Investigation of this compound in Combination Therapies

The concurrent use of this compound with other medications is a critical area for investigation, primarily due to the potential for significant drug interactions. This compound is a central nervous system (CNS) depressant, and its sedative effects can be potentiated when combined with other substances that act on the CNS. drugtodayonline.comdrugbank.com

Extensive data indicates that co-administration with alcohol, barbiturates, benzodiazepines, opioids, antihistamines, and some antidepressants can lead to additive effects, increasing the risk of excessive sedation and respiratory depression. patsnap.comapollopharmacy.indrugbank.com Additionally, interactions with oral anticoagulants like warfarin (B611796) have been noted, potentially increasing the risk of bleeding during the initial weeks of combined therapy. nih.gov

While the risks are well-documented, future research could explore the potential for beneficial combination therapies under controlled conditions. This might involve pairing this compound with non-sedating anxiolytics or other agents to target multiple aspects of a sleep disorder. However, any such investigation must be approached with extreme caution, involving rigorous pharmacokinetic and pharmacodynamic studies to establish safe and effective dosing regimens.

| Interacting Drug Class | Potential Outcome of Combination with this compound |

| Other CNS Depressants (e.g., alcohol, benzodiazepines, opioids) | Increased risk of CNS depression, sedation, and respiratory depression. patsnap.comdrugbank.com |

| Antidepressants (e.g., SSRIs, TCAs) | May increase sedative and other adverse effects. apollopharmacy.indrugbank.com |

| Antihistamines | Potentiated sedative effects. patsnap.com |

| Oral Anticoagulants (e.g., Warfarin) | Initial increase in hypoprothrombinemic response, heightening hemorrhage risk. nih.gov |

Advanced Pharmacogenomic and Proteomic Studies related to this compound Response